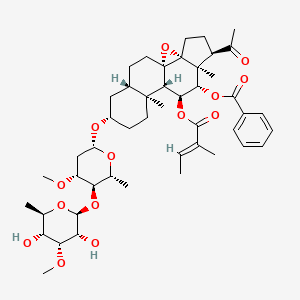

Marstenacisside F1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H66O14 |

|---|---|

Molecular Weight |

855.0 g/mol |

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-8-yl] benzoate |

InChI |

InChI=1S/C47H66O14/c1-10-24(2)41(51)58-38-39-44(6)19-17-30(57-33-23-32(53-8)36(27(5)55-33)59-43-35(50)37(54-9)34(49)26(4)56-43)22-29(44)16-20-46(39)47(61-46)21-18-31(25(3)48)45(47,7)40(38)60-42(52)28-14-12-11-13-15-28/h10-15,26-27,29-40,43,49-50H,16-23H2,1-9H3/b24-10+/t26-,27-,29+,30+,31+,32-,33+,34-,35-,36-,37-,38+,39-,40-,43+,44+,45+,46+,47-/m1/s1 |

InChI Key |

MZDVYTSMAKNUGU-OVXAXTAKSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C6=CC=CC=C6)C)C(=O)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@@H]([C@@H]([C@H](O8)C)O)OC)O)OC)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C6=CC=CC=C6)C)C(=O)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)O)OC)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Marstenacisside F1 from Marsdenia tenacissima

This whitepaper provides a comprehensive overview of the isolation and characterization of Marstenacisside F1, a polyoxypregnane glycoside identified in Marsdenia tenacissima. The methodologies outlined below are synthesized from established phytochemical research, offering a technical guide for researchers, scientists, and professionals in drug development.

Introduction

Marsdenia tenacissima (Roxb.) Moon, a perennial climber found in tropical and subtropical regions of Asia, has a long history in traditional Chinese and Dai medicine for treating ailments such as asthma, cancer, and inflammation.[1][2] The plant is a rich source of C21 steroids, which are considered its primary bioactive constituents.[2] Among the diverse array of compounds are the marstenacissides, a group of polyoxypregnane glycosides.

This guide focuses specifically on this compound, a compound isolated from the roots of Marsdenia tenacissima.[3] this compound, along with its analogs, has demonstrated significant anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, indicating its potential for therapeutic applications.[3]

Extraction Protocol

The initial step in isolating this compound involves the preparation of a crude extract from the roots of Marsdenia tenacissima. The general procedure, as described in related studies, involves solvent extraction.

Experimental Workflow for Extraction

Caption: General workflow for the preparation of a crude extract from Marsdenia tenacissima roots.

Methodology:

-

Plant Material Preparation: The roots of Marsdenia tenacissima are collected, dried, and pulverized to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent, typically ethanol.[3] This process is often carried out at room temperature over an extended period or under reflux to enhance extraction efficiency.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

Isolation and Purification Protocol

The separation and purification of this compound from the crude extract are achieved through a series of chromatographic techniques. This multi-step process allows for the isolation of individual compounds based on their physicochemical properties.

Experimental Workflow for Isolation and Purification

Caption: A typical multi-step chromatographic workflow for the isolation of this compound.

Methodology:

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography.[4] A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) is commonly employed to separate the components into fractions of varying polarity.

-

Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column.[4][5] This step is effective in removing pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved by preparative HPLC. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

Structural Elucidation

The definitive structure of the isolated this compound is determined through a combination of spectroscopic techniques.

| Technique | Purpose | Typical Observations for this compound |

| HRESIMS | Determination of the molecular formula. | Provides the exact mass, which for a related compound (7) was observed as an [M + Na]+ ion at m/z 1061.4718.[3] |

| 1D NMR (¹H and ¹³C) | Provides information on the carbon-hydrogen framework of the molecule. | Reveals characteristic signals for the pregnane core and the attached sugar moieties.[3] |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, and through multiple bonds. | Confirms the sequence of the oligosaccharide chain and its attachment point to the aglycone.[3] |

Bioactivity of this compound

This compound has been evaluated for its anti-inflammatory activity.

Inhibition of Nitric Oxide Production by Marstenacissides in LPS-Stimulated RAW 264.7 Cells

| Compound | Concentration (µM) | Inhibition of NO Production (%) |

| This compound | 40 | 48.19 ± 4.14 |

| Marstenacisside F2 | 40 | 70.33 ± 5.39 |

| L-NMMA (Positive Control) | 40 | 68.03 ± 0.72 |

Data sourced from a study on polyoxypregnane glycosides from the roots of Marsdenia tenacissima.[3]

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the production of nitric oxide in macrophages stimulated by lipopolysaccharide (LPS). This suggests an interaction with the inflammatory signaling cascade initiated by LPS.

Caption: Proposed mechanism of action for the anti-inflammatory activity of this compound.

Conclusion

The isolation of this compound from Marsdenia tenacissima is a multi-step process requiring careful extraction and chromatographic separation. The compound's significant nitric oxide inhibitory activity highlights its potential as a lead for the development of new anti-inflammatory agents. This guide provides a foundational understanding of the necessary protocols for researchers interested in exploring the rich phytochemistry of Marsdenia tenacissima and its bioactive constituents. Further research into the precise molecular targets and in vivo efficacy of this compound is warranted.

References

- 1. Marsdenosides A-H, polyoxypregnane glycosides from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marsdenia tenacissima: A Review of Traditional Uses, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture of Marstenacisside F1: A Technical Guide

For Immediate Release

This whitepaper provides a detailed technical guide on the chemical structure elucidation of Marstenacisside F1, a novel polyoxypregnane glycoside isolated from the roots of Marsdenia tenacissima. This document is intended for researchers, scientists, and drug development professionals interested in the methodologies of natural product chemistry and the structural characterization of complex molecules.

Introduction

This compound is a newly identified C21 steroidal glycoside, belonging to the tenacigenin B derivative class. Its structural determination was accomplished through a comprehensive analysis of spectroscopic data, primarily high-resolution electrospray ionization mass spectrometry (HRESIMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. This guide will detail the experimental protocols and present the key data that were instrumental in piecing together the intricate molecular structure of this compound.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the roots of Marsdenia tenacissima involved a multi-step chromatographic process. The dried and powdered roots were first extracted with 95% ethanol. The resulting crude extract was then partitioned and subjected to a series of column chromatography steps to separate the complex mixture of phytochemicals.

Spectroscopic Analysis

The structural elucidation of this compound was achieved through the application of several spectroscopic techniques:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to identify the proton and carbon environments within the molecule.

-

2D NMR Spectroscopy: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were conducted to establish the connectivity of atoms and the overall structure.

Quantitative Spectroscopic Data

The following tables summarize the quantitative NMR and HRESIMS data obtained for this compound.

HRESIMS Data

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 1121.5240 | 1121.5238 | C₅₉H₇₈O₂₀Na |

¹H and ¹³C NMR Spectroscopic Data

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| Aglycone | ||

| 1 | 38.6 | 1.55 (m), 1.95 (m) |

| 2 | 28.1 | 1.85 (m), 2.10 (m) |

| 3 | 78.9 | 3.65 (m) |

| 4 | 39.1 | 2.15 (m), 2.30 (m) |

| 5 | 140.2 | |

| 6 | 121.5 | 5.40 (br s) |

| 7 | 35.4 | 2.25 (m), 2.40 (m) |

| 8 | 76.1 | 4.60 (d, 4.5) |

| 9 | 52.3 | 2.55 (m) |

| 10 | 37.2 | |

| 11 | 72.1 | 5.50 (dd, 11.0, 4.5) |

| 12 | 75.3 | 5.65 (d, 11.0) |

| 13 | 50.1 | |

| 14 | 88.2 | |

| 15 | 34.2 | 2.05 (m), 2.20 (m) |

| 16 | 28.3 | 1.75 (m), 1.90 (m) |

| 17 | 84.1 | |

| 18 | 15.1 | 1.25 (s) |

| 19 | 19.3 | 1.10 (s) |

| 20 | 72.3 | |

| 21 | 22.1 | 2.18 (s) |

| Sugar Moieties | ||

| Oleandropyranose | ||

| 1' | 98.2 | 4.85 (dd, 9.5, 1.5) |

| 2' | 35.1 | 2.00 (m), 2.25 (m) |

| 3' | 78.2 | 3.80 (m) |

| 4' | 75.4 | 3.55 (m) |

| 5' | 70.1 | 3.95 (m) |

| 6' | 18.2 | 1.30 (d, 6.0) |

| 6-deoxy-3-O-methyl-allopyranose | ||

| 1'' | 101.5 | 4.55 (d, 7.5) |

| 2'' | 74.3 | 3.70 (m) |

| 3'' | 84.1 | 3.45 (m) |

| 4'' | 75.9 | 3.60 (m) |

| 5'' | 72.8 | 3.85 (m) |

| 6'' | 18.1 | 1.28 (d, 6.0) |

| 3''-OCH₃ | 58.1 | 3.50 (s) |

| Glucopyranose | ||

| 1''' | 104.8 | 4.50 (d, 7.5) |

| 2''' | 75.2 | 3.35 (m) |

| 3''' | 78.1 | 3.50 (m) |

| 4''' | 71.5 | 3.40 (m) |

| 5''' | 78.2 | 3.45 (m) |

| 6''' | 62.8 | 3.75 (m), 3.90 (m) |

| Benzoyl Groups | ||

| 11-O-Benzoyl | 166.2 | |

| C=O | 130.5 | |

| C-1'''' | 129.1 | 8.05 (d, 7.5) |

| C-2'''', 6'''' | 128.8 | 7.50 (t, 7.5) |

| C-3'''', 5'''' | 133.5 | 7.60 (t, 7.5) |

| C-4'''' | 165.8 | |

| 12-O-Benzoyl | 130.2 | |

| C=O | 129.0 | 8.10 (d, 7.5) |

| C-1''''' | 128.7 | 7.55 (t, 7.5) |

| C-2''''', 6''''' | 133.4 | 7.65 (t, 7.5) |

| C-3''''', 5''''' | ||

| C-4''''' |

Key 2D NMR Correlations and Structure Elucidation

The final structure of this compound was pieced together by analyzing the correlations observed in the 2D NMR spectra. The COSY spectrum revealed the proton-proton coupling networks within each structural fragment, while the HMBC spectrum provided crucial information about the long-range connectivity between protons and carbons, allowing for the assembly of the entire molecule.

An In-depth Technical Guide on the Spectroscopic Data of Marstenacisside F1

This guide provides a detailed overview of the spectroscopic data for Marstenacisside F1, a polyoxypregnane glycoside isolated from the roots of Marsdenia tenacissima. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and identification of this natural product.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

HRESIMS analysis was crucial in determining the molecular formula of this compound. The observed sodium adduct ion in the HRESIMS spectrum provided the basis for this calculation.

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Molecular Formula |

| [M + Na]⁺ | 877.4345 | 877.4344 | C₄₇H₆₆NaO₁₄ |

Table 1: HRESIMS Data for this compound[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of this compound, including its aglycone and sugar moieties, was elucidated using one-dimensional (1D) and two-dimensional (2D) NMR experiments. The data presented below are the ¹³C and ¹H NMR chemical shifts, recorded in pyridine-d₅.

¹³C NMR Spectroscopic Data

The ¹³C NMR data provides a detailed carbon skeleton of both the aglycone and the sugar components of this compound.

| Position | δc (ppm) | Position | δc (ppm) |

| 1 | 38.0 | 16 | 28.5 |

| 2 | 29.0 | 17 | 61.1 |

| 3 | 76.4 | 18 | 13.9 |

| 4 | 38.4 | 19 | 22.0 |

| 5 | 45.4 | 20 | 72.8 |

| 6 | 27.6 | 21 | 22.8 |

| 7 | 25.1 | Tigloyl Group | |

| 8 | 78.4 | 1' | 167.4 |

| 9 | 46.1 | 2' | 128.5 |

| 10 | 36.9 | 3' | 138.1 |

| 11 | 74.0 | 4' | 14.2 |

| 12 | 76.8 | 5' | 11.6 |

| 13 | 55.4 | Benzoyl Group | |

| 14 | 85.3 | 1'' | 166.1 |

| 15 | 34.7 | 2'', 6'' | 129.7 |

| 3'', 5'' | 128.3 | ||

| 4'' | 133.1 |

Table 2: ¹³C NMR Data of the Aglycone Moiety of this compound (125 MHz, pyridine-d₅)[1][2]

| Position | Oleandropyranosyl (Ole) | 6-deoxy-3-O-methyl-allopyranose (Allo) |

| 1 | 96.9 | 99.1 |

| 2 | 34.7 | 71.2 |

| 3 | 77.9 | 84.1 |

| 4 | 79.1 | 74.4 |

| 5 | 71.7 | 70.3 |

| 6 | 18.2 | 18.3 |

| 3-OCH₃ | - | 58.0 |

Table 3: ¹³C NMR Data of the Sugar Moieties of this compound (125 MHz, pyridine-d₅)[1]

¹H NMR Spectroscopic Data

The ¹H NMR data for the sugar moieties confirms the types of sugars and their linkages.

| Position | Oleandropyranosyl (Ole) (J in Hz) | 6-deoxy-3-O-methyl-allopyranose (Allo) (J in Hz) |

| 1 | 4.58 (dd, 9.8, 1.8) | 4.79 (d, 8.1) |

| 2 | 2.37 (m), 1.62 (m) | 3.52 (m) |

| 3 | 3.73 (m) | 3.32 (m) |

| 4 | 3.42 (m) | 3.63 (m) |

| 5 | 3.68 (m) | 3.82 (m) |

| 6 | 1.48 (d, 6.1) | 1.51 (d, 6.2) |

| 3-OCH₃ | - | 3.56 (s) |

Table 4: ¹H NMR Data of the Sugar Moieties of this compound (500 MHz, pyridine-d₅)[1]

Experimental Protocols

The spectroscopic data for this compound were acquired using standard, yet sophisticated, analytical techniques. The general procedures are outlined below.

Isolation of this compound this compound, along with other polyoxypregnane glycosides, was isolated from the roots of Marsdenia tenacissima. The isolation process typically involves extraction with a suitable solvent, followed by repeated chromatographic techniques to purify the individual compounds.[1]

HRESIMS Analysis High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed to determine the elemental composition and exact mass of the compound. The analysis of this compound revealed a sodium adduct ion [M + Na]⁺ at m/z 877.4344, which corresponds to the molecular formula C₄₇H₆₆O₁₄.[1]

NMR Spectroscopy The NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated pyridine (pyridine-d₅). One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC, and ¹H-¹H COSY) NMR experiments were conducted to establish the complete structure of the molecule. The coupling constants of the anomeric protons in the ¹H NMR spectrum indicated the β-orientation for both glycosidic linkages.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Note on Nomenclature: The initial query for "Marstenacisside F1" did not yield specific results in the current scientific literature. It is plausible that this is a typographical error or refers to a very recently isolated compound not yet widely documented. This guide will therefore focus on closely related and well-characterized pregnane glycosides from the genus Marsdenia, particularly Marsdenia tenacissima, and other relevant species, which are extensively studied for their diverse biological activities.

Introduction to Pregnane Glycosides

Pregnane glycosides are a class of C21 steroidal glycosides that are widely distributed in the plant kingdom, particularly in the Apocynaceae family. These compounds are characterized by a pregnane aglycone backbone, which is a C21 steroid, attached to one or more sugar moieties. The structural diversity of pregnane glycosides, arising from variations in the aglycone skeleton and the sugar chains, contributes to their wide range of biological activities. These activities include, but are not limited to, anti-inflammatory, cytotoxic, appetite-suppressant, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the isolation, structure elucidation, biological activities, and mechanisms of action of pregnane glycosides, with a focus on those isolated from Marsdenia tenacissima and related species.

Isolation and Structure Elucidation of Pregnane Glycosides

The isolation and structural characterization of pregnane glycosides from plant sources is a multi-step process that requires a combination of chromatographic and spectroscopic techniques.

General Experimental Workflow for Isolation

The general workflow for the isolation of pregnane glycosides from plant material is depicted in the diagram below.

Detailed Experimental Protocol for Isolation

The following is a representative protocol for the extraction and isolation of pregnane glycosides from the dried stems of Marsdenia tenacissima.[1]

-

Extraction: The air-dried and powdered plant material (e.g., 1.3 kg of Marsdenia tenacissima stems) is percolated with a 95:5 ethanol/water mixture at room temperature.[1] The resulting extract is then exhaustively extracted with a 1:1 dichloromethane/methanol solvent system.[1] The solvent is evaporated under reduced pressure to yield a crude extract.[1]

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are subjected to various column chromatographic techniques. This may include open column chromatography over silica gel or octadecylsilyl (ODS) silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column to yield pure pregnane glycosides.

Structure Elucidation

The structures of the isolated pregnane glycosides are elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups such as hydroxyls, carbonyls, and double bonds.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for determining the complete structure of the aglycone and the sugar moieties, as well as the linkage between them.[1]

Biological Activities and Quantitative Data

Pregnane glycosides from Marsdenia species and their relatives have demonstrated a range of biological activities. The following tables summarize the quantitative data for some of these activities.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition

Several pregnane glycosides isolated from Marsdenia tenacissima have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

| Compound | Source | IC₅₀ (µM) for NO Inhibition | Positive Control | IC₅₀ of Positive Control (µM) |

| Marsdeoside A | Marsdenia tenacissima | 37.5[1] | L-NMMA | 39.3[1] |

| Marsdeoside H | Marsdenia tenacissima | 38.8[1] | L-NMMA | 39.3[1] |

| Marsdeoside I | Marsdenia tenacissima | 42.8[1] | L-NMMA | 39.3[1] |

| Marsdeoside J | Marsdenia tenacissima | Not specified, but showed inhibitory activity | Not specified | Not specified |

Antidiabetic Activity: α-Glucosidase Inhibition

Pregnane glycosides from Caralluma hexagona have been reported to exhibit α-glucosidase inhibitory activity.[3] α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Its inhibition can help to control postprandial hyperglycemia in diabetic patients.

| Compound | Source | IC₅₀ (µM) for α-Glucosidase Inhibition |

| Hexagonoside A | Caralluma hexagona | 0.92 ± 0.02[3] |

| Hexagonoside B | Caralluma hexagona | 0.67 ± 0.01[3] |

| Hexagonoside C (mixture) | Caralluma hexagona | 0.74 ± 0.02[3] |

Experimental Protocols for Biological Assays

Nitric Oxide (NO) Production Inhibition Assay

This protocol is based on the method used to evaluate the anti-inflammatory activity of pregnane glycosides from Marsdenia tenacissima.[1]

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 × 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compounds for 2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce NO production, and the plates are incubated for another 24 hours.

-

Nitrite Quantification: The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[4]

-

Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

α-Glucosidase Inhibition Assay

This protocol is based on a standard method for evaluating α-glucosidase inhibitory activity.[5][6]

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Reaction Mixture: In a 96-well plate, the test compound at various concentrations is pre-incubated with the α-glucosidase solution at 37°C for a short period (e.g., 5-10 minutes).

-

Initiation of Reaction: The reaction is initiated by adding the pNPG solution to the wells.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate (e.g., 1 M).

-

Measurement: The absorbance of the p-nitrophenol released from the hydrolysis of pNPG is measured at 405 nm using a microplate reader.[5]

-

Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC₅₀ value is determined. Acarbose is commonly used as a positive control.[6]

Signaling Pathways Modulated by Pregnane Glycosides

Melanocortin Pathway and Appetite Suppression

Certain pregnane glycosides have been shown to exert appetite-suppressing effects by modulating the melanocortin signaling pathway in the hypothalamus.[7][8][9] This pathway plays a crucial role in regulating energy homeostasis.

The proposed mechanism involves the activation of melanocortin signaling, which leads to a decrease in food intake.[7][8][9] For instance, the pregnane glycoside ikemagenin has been shown to decrease the levels of agouti-related protein (AgRP), an antagonist of melanocortin receptors, and increase the secretion of brain-derived neurotrophic factor (BDNF), which is downstream of these receptors.[7][8]

References

- 1. Nine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Pregnane Glycosides Isolated from Caralluma hexagona Lavranos as Inhibitors of α-Glucosidase, Pancreatic Lipase, and Advanced Glycation End Products Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Pregnane Glycosides on Food Intake Depend on Stimulation of the Melanocortin Pathway and BDNF in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of pregnane glycosides on food intake depend on stimulation of the melanocortin pathway and BDNF in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Biological Activity Screening of C21 Steroidal Glycosides from Marsdenia tenacissima: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of Biological Activities

Marsdenia tenacissima has a history in traditional medicine for treating a range of ailments, including cancer, inflammation, and viral infections.[1][2] Modern pharmacological studies have identified C21 steroidal glycosides as the primary bioactive constituents responsible for these effects.[3] The core activities of these compounds that have been investigated include anticancer, anti-inflammatory, and immunomodulatory properties.[2][3]

Anticancer Activity

C21 steroidal glycosides from Marsdenia tenacissima have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.[2]

Anti-inflammatory and Immunomodulatory Effects

Several compounds isolated from Marsdenia tenacissima have shown potent anti-inflammatory and immunomodulatory activities.[1][3] These effects are crucial for managing various chronic diseases and for supporting the immune system during cancer therapy.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of compounds isolated from Marsdenia tenacissima.

Table 1: In Vitro Anticancer Activity of Selected C21 Steroidal Glycosides

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Tenacissoside C | K562 (Chronic Myelogenous Leukemia) | Data not specified | [3] |

| Crude Ethanolic Extract | K562 (Chronic Myelogenous Leukemia) | Data not specified | [3] |

Note: Specific IC50 values are often proprietary or not detailed in general review articles. Researchers are encouraged to consult primary literature for detailed quantitative data.

Experimental Protocols

This section details the general methodologies used to assess the biological activities of compounds from Marsdenia tenacissima.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., C21 steroidal glycosides) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified period.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by C21 steroidal glycosides from Marsdenia tenacissima and a typical experimental workflow for their biological screening.

Caption: Putative anticancer signaling pathways modulated by this compound.

Caption: General experimental workflow for screening bioactive compounds.

References

- 1. Allelopathic Potential of Marsdenia tenacissima (Roxb.) Moon against Four Test Plants and the Biological Activity of Its Allelopathic Novel Compound, 8-Dehydroxy-11β-O-Acetyl-12β-O-Tigloyl-17β-Marsdenin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. botanyjournals.com [botanyjournals.com]

- 3. Frontiers | The Antitumor Activities of Marsdenia tenacissima [frontiersin.org]

Marstenacisside F1: A Technical Guide to its Nitric Oxide Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nitric oxide (NO) inhibitory activity of Marstenacisside F1, a polyoxypregnanoside isolated from Marsdenia tenacissima. This document consolidates key quantitative data, detailed experimental methodologies, and an exploration of the potential signaling pathways involved in its anti-inflammatory effects.

Core Data Summary

This compound has demonstrated significant inhibitory effects on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The quantitative data from cited studies are summarized below for direct comparison.

| Compound | Concentration (μM) | NO Inhibition Rate (%) | Positive Control | Control Inhibition Rate (%) |

| This compound | 40 | 48.19 ± 4.14[1][2] | L-NMMA | 68.03 ± 0.72[1][2] |

Experimental Protocols

The evaluation of this compound's nitric oxide inhibitory activity is primarily conducted using an in vitro cell-based assay. The following protocol outlines the detailed methodology for inducing and measuring nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Nitric Oxide Inhibition Assay

This assay quantifies the amount of nitrite, a stable and soluble breakdown product of nitric oxide, in the cell culture supernatant.

-

Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours to allow for adherence.

-

Compound Treatment: The culture medium is replaced with fresh, serum-free DMEM. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at the desired concentrations. A vehicle control (DMSO) is also included.

-

LPS Stimulation: After a pre-incubation period with the compound (typically 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitrite Quantification (Griess Assay):

-

Following incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated at room temperature for 10 minutes, protected from light.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Cell Viability Assay

To ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound, a cell viability assay, such as the MTT assay, is performed in parallel.

-

Procedure: After the 24-hour incubation with the compound and LPS, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The formazan crystals are then solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm).

Signaling Pathways and Visualization

The production of nitric oxide in LPS-stimulated macrophages is a complex process involving the activation of specific signaling pathways that lead to the expression of the iNOS gene. While the precise mechanism of this compound has not been fully elucidated, its inhibitory activity likely involves the modulation of one or more key signaling nodes.

LPS-Induced Nitric Oxide Production Pathway

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of macrophages. This recognition triggers a downstream signaling cascade, primarily involving the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These pathways converge to induce the transcription of the iNOS gene, leading to the production of nitric oxide.

Caption: LPS-induced nitric oxide production signaling cascade in macrophages.

Experimental Workflow for NO Inhibition Assay

The following diagram illustrates the logical flow of the experimental protocol to assess the nitric oxide inhibitory activity of a test compound like this compound.

Caption: Experimental workflow for assessing NO inhibitory activity.

References

- 1. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Marstenacisside F1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marstenacisside F1, a polyoxypregnanoside isolated from the medicinal plant Marsdenia tenacissima, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth analysis of its potential therapeutic targets, focusing on its mechanism of action in modulating key signaling pathways implicated in inflammation. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Anti-inflammatory Activity

The primary established bioactivity of this compound is its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In a key in vitro study, this compound demonstrated significant dose-dependent inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Quantitative Data: Inhibition of Nitric Oxide Production

| Compound | Concentration (µM) | Inhibition of NO Production (%) | Positive Control (L-NMMA) Inhibition (%) |

| This compound | 10 | Not specified | Not applicable |

| 20 | Not specified | Not applicable | |

| 40 | 48.19 ± 4.14 | 68.03 ± 0.72 |

Experimental Protocols

Nitric Oxide Inhibitory Assay

Cell Culture and Treatment: RAW 264.7 macrophages are seeded in 96-well plates at a density of 1.5 × 10⁵ cells/well. The cells are then treated with this compound at various concentrations (e.g., 10, 20, and 40 µM) for a specified pre-incubation period. Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 18 hours.

Measurement of Nitric Oxide: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The optical density is determined at a wavelength of 570 nm. L-NG-monomethyl arginine (L-NMMA) is used as a positive control for NO synthase inhibition.

Potential Therapeutic Targets and Signaling Pathways

While direct studies on the effect of isolated this compound on specific signaling pathways are emerging, research on the whole extract of Marsdenia tenacissima provides strong evidence for the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Given that this compound is a significant bioactive constituent of this extract, it is highly probable that it contributes to these effects.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme that produces NO. Studies on Marsdenia tenacissima extract have shown that it can inhibit the activation of the NF-κB pathway in cancer cells, and this mechanism is likely central to its anti-inflammatory effects.

Mechanism of Inhibition: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription. Extracts from Marsdenia tenacissima have been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB. This action prevents the transcription of NF-κB target genes, including iNOS, thereby reducing NO production.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

The MAPK Signaling Pathway

The MAPK pathway is another critical signaling route activated by LPS, leading to the production of various inflammatory mediators. This pathway consists of several cascades, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Research on Marsdenia tenacissima extract has demonstrated its ability to inhibit the activation of all three of these major MAPK pathways.

Mechanism of Inhibition: LPS stimulation leads to the phosphorylation and subsequent activation of ERK, JNK, and p38. These activated kinases then phosphorylate downstream transcription factors, which in turn regulate the expression of inflammatory genes. By inhibiting the phosphorylation of ERK, JNK, and p38, constituents of Marsdenia tenacissima, likely including this compound, can effectively dampen the inflammatory response.

Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound presents a compelling profile as an anti-inflammatory agent. Its established ability to inhibit nitric oxide production, a key inflammatory mediator, is likely mediated through the modulation of the NF-κB and MAPK signaling pathways. The data from studies on the whole extract of Marsdenia tenacissima strongly suggest that these pathways are primary therapeutic targets for its bioactive constituents, including this compound.

Future research should focus on validating the direct effects of isolated this compound on the key components of the NF-κB and MAPK pathways. This would involve experiments such as Western blotting to assess the phosphorylation status of IκBα, p65, ERK, JNK, and p38, as well as reporter gene assays to measure NF-κB transcriptional activity. Furthermore, investigating the effects of this compound on the expression of other pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), will provide a more comprehensive understanding of its therapeutic potential. Such studies will be crucial for the continued development of this compound as a potential therapeutic for inflammatory diseases.

Methodological & Application

Application Notes and Protocols for Niga-ichigoside F1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of in vitro assay protocols relevant to the investigation of Niga-ichigoside F1, a triterpenoid saponin isolated from Rubus coreanus. The primary therapeutic potential of Niga-ichigoside F1 and its aglycone, 23-hydroxytormentic acid, lies in their anti-inflammatory and antinociceptive properties.[1] This document outlines detailed methodologies for assessing these effects, focusing on common in vitro models of inflammation and cytotoxicity. Additionally, it describes the role of the NF-κB signaling pathway, a critical mediator of inflammatory responses.[2][3]

Data Summary

The following table summarizes the reported biological activities of Niga-ichigoside F1 and its active moiety, 23-hydroxytormentic acid.

| Compound | Assay | Model | Key Findings | Reference |

| Niga-ichigoside F1 | Antinociceptive | Acetic acid-induced writhing test (mice) | Significant inhibition of writhing response | [1] |

| Hot plate test (mice) | Significant increase in pain latency | [1] | ||

| Anti-inflammatory | Carrageenan-induced paw edema (rats) | Significant reduction in paw edema | [1] | |

| 23-hydroxytormentic acid | Antinociceptive | Acetic acid-induced writhing test (mice) | More potent inhibition of writhing response than Niga-ichigoside F1 | [1] |

| Hot plate test (mice) | More potent increase in pain latency than Niga-ichigoside F1 | [1] | ||

| Anti-inflammatory | Carrageenan-induced paw edema (rats) | More potent reduction in paw edema than Niga-ichigoside F1 | [1] | |

| Antioxidant | Carrageenan-induced lipid peroxidation and hydroxyl radical in serum (rats) | Reduction of lipid peroxidation and hydroxyl radicals | [1] |

Experimental Protocols

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol is a standard in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[4][5][6][7][8]

a. Cell Culture and Treatment:

-

Culture murine macrophage cell line, such as RAW 264.7, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare various concentrations of Niga-ichigoside F1 in DMEM.

-

Pre-treat the cells with different concentrations of Niga-ichigoside F1 for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a positive control (cells with LPS), and a vehicle control.

b. Measurement of Nitric Oxide (Griess Assay):

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance with a standard curve of sodium nitrite.

-

The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed anti-inflammatory effects are due to the compound's bioactivity or simply a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4]

a. Cell Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with the same concentrations of Niga-ichigoside F1 as used in the anti-inflammatory assay for 24 hours.

b. MTT Assay Procedure:

-

After the 24-hour treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a pivotal mediator of inflammatory responses.[2][3][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα.[10][11] This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).[3][10][11]

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow for In Vitro Anti-inflammatory and Cytotoxicity Assays

The following diagram illustrates the logical flow of the experimental protocols described above.

Caption: Experimental workflow for in vitro assays.

References

- 1. Antinociceptive and antiinflammatory effects of Niga-ichigoside F1 and 23-hydroxytormentic acid obtained from Rubus coreanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The IKK/NF-κB signaling pathway requires Morgana to drive breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Marstenacisside F1 in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marstenacisside F1, a polyoxypregnane glycoside isolated from the plant Marsdenia tenacissima, has demonstrated notable anti-inflammatory properties. Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This activity suggests its potential as a therapeutic agent for inflammatory conditions. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, it outlines the underlying anti-inflammatory signaling pathway and provides structured tables for data presentation.

Bioactivity and Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the transcription and expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. Saponins with similar structures have been shown to inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways, thereby reducing the expression of iNOS and subsequent NO production.[1][2][3][4][5]

Diagram of the Proposed Anti-Inflammatory Signaling Pathway of this compound:

Caption: Proposed mechanism of this compound inhibiting NO production.

Experimental Protocols

Plant Material Extraction

This protocol describes the extraction of this compound from the dried roots of Marsdenia tenacissima.

-

Grinding: Grind the dried and powdered plant material to a fine powder (40-60 mesh) to increase the surface area for extraction.

-

Soxhlet Extraction:

-

Accurately weigh approximately 10 g of the powdered plant material and place it in a cellulose thimble.

-

Extract the sample with 200 mL of 80% ethanol in a Soxhlet apparatus for 6 hours.

-

Alternatively, perform ultrasonic-assisted extraction by sonicating the sample in 80% ethanol for 30 minutes at 50°C, and repeat three times.

-

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

-

Storage: Store the dried crude extract at 4°C in a desiccator until further analysis.

Sample Preparation and Purification

For accurate quantification, the crude extract requires purification to remove interfering compounds. Solid-Phase Extraction (SPE) is a recommended method for this purpose.

-

Reconstitution: Dissolve a known amount of the crude extract (e.g., 100 mg) in 10 mL of 50% methanol.

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 10 mL of methanol followed by 10 mL of deionized water.

-

-

Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

-

Elution: Elute the fraction containing this compound with 10 mL of 80% methanol.

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a precise volume (e.g., 1 mL) of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

Diagram of the Experimental Workflow:

Caption: Workflow for this compound quantification.

HPLC Quantification Method

This method is proposed for the quantification of this compound and should be validated for linearity, precision, accuracy, and sensitivity before routine use.

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Acetonitrile

-

B: Water with 0.1% formic acid

-

-

Gradient Elution:

-

0-5 min: 20% A

-

5-25 min: 20% to 80% A

-

25-30 min: 80% A

-

30-35 min: 80% to 20% A

-

35-40 min: 20% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: Based on UV spectra of similar polyoxypregnane glycosides, a primary wavelength of 205 nm is recommended for higher sensitivity, with 275 nm as a secondary, more selective wavelength.[6][7][8]

-

Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: HPLC Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity (R²) | > 0.999 | |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | |

| Precision (%RSD) | ||

| - Intraday | ≤ 2% | |

| - Interday | ≤ 3% | |

| Accuracy (% Recovery) | 95 - 105% | |

| Specificity | No interfering peaks at the retention time of this compound |

Table 2: Quantification of this compound in Plant Extracts

| Sample ID | Plant Part | Extraction Method | This compound Concentration (mg/g of dry weight) | %RSD (n=3) |

| Sample A | Root | Soxhlet | ||

| Sample B | Root | Ultrasonic | ||

| Sample C | Leaf | Soxhlet | ||

| Sample D | Leaf | Ultrasonic |

Conclusion

The provided application note details a comprehensive approach for the quantification of this compound in plant extracts. The proposed HPLC method, coupled with a robust sample preparation protocol, offers a reliable means for the quality control and standardization of Marsdenia tenacissima extracts. The elucidation of the potential anti-inflammatory signaling pathway provides a scientific basis for its therapeutic potential and encourages further investigation into its pharmacological properties. Researchers are advised to perform a full method validation to ensure the accuracy and reliability of the results for their specific applications.

References

- 1. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Discovery of Polyoxypregnane Derivatives From Aspidopterys obcordata With Their Potential Antitumor Activity [frontiersin.org]

- 7. Discovery of Polyoxypregnane Derivatives From Aspidopterys obcordata With Their Potential Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pregnane glycosides from Cynanchum menarandrense - PMC [pmc.ncbi.nlm.nih.gov]

Marstenacisside F1 for Cell Culture Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marstenacisside F1 is a C21 steroidal glycoside, a class of natural compounds isolated from the plant Marsdenia tenacissima. Extracts from this plant, rich in such saponins, have demonstrated significant anti-cancer properties in a variety of cell culture models. These compounds are of growing interest in oncological research due to their potential to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression. This document provides detailed application notes and experimental protocols for the use of this compound and related compounds from Marsdenia tenacissima in cell culture studies, based on existing research. While specific data on this compound's anti-cancer effects are emerging, the broader family of saponins from Marsdenia tenacissima provides a strong basis for its potential applications. A study has shown that this compound exhibits significant inhibitory activity on nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 macrophage cells, suggesting potential anti-inflammatory properties.[1][2]

Biological Activities

Extracts and isolated compounds from Marsdenia tenacissima have been shown to exert a range of biological effects on cancer cells, including:

-

Induction of Apoptosis: Triggering programmed cell death is a key mechanism of many anti-cancer agents. Saponins from Marsdenia tenacissima have been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma, ovarian cancer, and hematologic neoplasm cells.[3][4][5][6][7] This process is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[7][8]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating. For instance, Tenacissoside C, a related saponin, has been observed to cause G0/G1 cell cycle arrest in K562 cells.[9][10]

-

Inhibition of Proliferation: A dose- and time-dependent inhibition of cell viability has been observed in multiple cancer cell lines upon treatment with Marsdenia tenacissima extract (MTE).[4][6]

-

Modulation of Signaling Pathways: The anti-cancer effects of these compounds are linked to their ability to modulate critical intracellular signaling pathways. Studies have pointed to the involvement of the PI3K/AKT/mTOR, ERK, and p53/NF-κB pathways.[3][6][11][12][13]

Data Presentation

The following tables summarize quantitative data from studies on Marsdenia tenacissima extracts and its isolated saponins in various cancer cell lines.

Table 1: Cytotoxicity of Marsdenia tenacissima Saponins in Cancer Cell Lines

| Compound/Extract | Cell Line | Assay | Incubation Time (h) | IC50 Value | Reference |

| Tenacissoside C | K562 (Chronic Myelogenous Leukemia) | MTT | 24 | 31.4 µM | [9][10] |

| 48 | 22.2 µM | [9][10] | |||

| 72 | 15.1 µM | [9][10] |

Table 2: Apoptosis Induction by Marsdenia tenacissima Extract (MTE)

| Cell Line | MTE Concentration | Apoptosis Rate (%) | Reference |

| MHCC-97H (Hepatocellular Carcinoma) | 17.5 mg/mL | 7.98 ± 0.30 | [4] |

| 35 mg/mL | 9.72 ± 1.05 | [4] | |

| 70 mg/mL | 16.7 ± 1.37 | [4] | |

| HepG2 (Hepatocellular Carcinoma) | 25 mg/mL | 13.46 ± 1.19 | [4] |

| 50 mg/mL | 17.63 ± 0.99 | [4] | |

| 100 mg/mL | 25.77 ± 1.14 | [4] | |

| SKOV3 (Ovarian Cancer) | 10 mg/mL | 2.77 ± 0.6 | [6] |

| 20 mg/mL | 4.95 ± 0.97 | [6] | |

| 40 mg/mL | 12.16 ± 0.69 | [6] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in Protocol 1.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression of proteins involved in key signaling pathways.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system. Analyze the band intensities to determine changes in protein expression.

Visualizations

Signaling Pathways

The following diagram illustrates the potential signaling pathways modulated by saponins from Marsdenia tenacissima.

References

- 1. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Marsdeniae tenacissima extract-induced growth inhibition and apoptosis in hepatoma carcinoma cells is mediated through the p53/nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marsdenia tenacissima Extract Induces Autophagy and Apoptosis of Hepatocellular Cells via MIF/mToR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Marsdenia Tenacissima Extract Inhibits Proliferation and Promotes Apoptosis in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Antitumor Activities of Marsdenia tenacissima [frontiersin.org]

Application Notes and Protocols for Dose-Response Curve Analysis of Bioactive Compounds

Topic: Marstenacisside F1 Dose-Response Curve Analysis Note to Reader: As of the latest search, specific experimental data for a compound designated "this compound" is not available in the public domain. The following application note has been constructed as a detailed, generalized protocol for conducting and analyzing dose-response curves for a hypothetical novel bioactive compound, referred to herein as "Compound X," which can be adapted for a compound like this compound upon its characterization. This document serves as a template and guide for researchers, scientists, and drug development professionals.

Introduction

Dose-response analysis is a cornerstone of pharmacology and drug discovery, providing critical insights into the potency and efficacy of a compound. By systematically evaluating the biological response to a range of concentrations, researchers can quantify key parameters such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This information is fundamental for understanding a compound's mechanism of action and for guiding further development.

This application note provides a comprehensive protocol for determining the dose-response curve of a novel compound in a cell-based assay, including data presentation, experimental procedures, and visualization of related workflows and potential signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of Compound X on the viability of a selected cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Compound X (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed 5,000 cells in 100 µL of media per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of Compound X in culture media from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent-induced toxicity.

-

A typical dose range for a new compound might span several orders of magnitude (e.g., 0.1 nM to 100 µM).

-

After 24 hours of incubation, remove the old media from the wells and add 100 µL of media containing the different concentrations of Compound X. Include wells with media only (blank) and media with 0.1% DMSO (vehicle control).

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.

-

Carefully remove the media containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis

-

Normalization:

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

-

-

-

Dose-Response Curve Fitting:

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.[1]

-

Data Presentation

The following tables represent hypothetical data for the dose-response analysis of Compound X on HeLa cells after 48 hours of treatment.

Table 1: Dose-Response of Compound X on HeLa Cell Viability

| Concentration (µM) | Log Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Viability |

| 0 (Vehicle) | N/A | 1.254 | 0.088 | 100.0 |

| 0.01 | -2.00 | 1.231 | 0.091 | 98.2 |

| 0.1 | -1.00 | 1.159 | 0.075 | 92.4 |

| 1 | 0.00 | 0.765 | 0.054 | 61.0 |

| 10 | 1.00 | 0.248 | 0.031 | 19.8 |

| 100 | 2.00 | 0.089 | 0.015 | 7.1 |

Table 2: Summary of Pharmacological Parameters for Compound X

| Parameter | Value |

| IC50 | 1.5 µM |

| Hill Slope | -1.2 |

| R² | 0.995 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the dose-response analysis protocol.

Caption: Experimental workflow for dose-response analysis.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be inhibited by a compound like this compound or Compound X, leading to a reduction in cell proliferation.

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

References

Application Notes and Protocols for Assessing Marstenacisside F1 Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the cytotoxic effects of the novel compound, Marstenacisside F1. The following protocols detail established in vitro assays to quantify cell viability and elucidate the mechanisms of cell death, such as apoptosis. The information is intended to guide researchers in generating robust and reproducible data for the evaluation of this compound's potential as a therapeutic agent.

The primary methods covered include the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) and Caspase-3 activity assays for the characterization of apoptosis.

Key Cytotoxicity and Apoptosis Assays

A multi-faceted approach is recommended to thoroughly assess the cytotoxic profile of this compound. Combining assays that measure different cellular parameters will provide a more complete understanding of its biological activity.

| Assay | Principle | Endpoint Measured |

| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[1] | Cell viability and metabolic activity. |

| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell membrane integrity and necrosis. |

| Annexin V/PI Staining | Detection of phosphatidylserine (PS) translocation to the outer cell membrane (early apoptosis) and membrane permeability to propidium iodide (late apoptosis/necrosis).[2][3] | Differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. |

| Caspase-3 Activity Assay | Spectrophotometric or fluorometric detection of a chromophore or fluorophore released upon cleavage of a specific substrate by activated caspase-3.[4] | Activation of a key executioner caspase in the apoptotic pathway. |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[1][5]

Materials:

-

96-well flat-bottom plates

-

This compound stock solution

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[6]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (negative control) and untreated wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay